

Spectroscopic Profile of Peonidin 3-galactoside: A Technical Guide

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Compound of Interest

Compound Name: *Peonidin 3-galactoside*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Peonidin 3-galactoside**, a prominent anthocyanin found in various fruits and vegetables. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look at its structural and analytical characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Peonidin 3-galactoside**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provide detailed information about the molecular structure of **Peonidin 3-galactoside**.

Table 1: ^1H NMR Spectroscopic Data of **Peonidin 3-galactoside** (600 MHz, CD_3OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.99	s	H-4	
8.20	dd	6.6, 2.4	H-6'
8.18	d	1.8	H-2'
7.02	d	8.4	H-5'
6.89	d	1.2	H-8
6.62	d	1.8	H-6
5.28	d	7.8	H-1''
4.00	s	3'-OCH ₃	
3.97-3.98	m	Galactose moiety	
3.95	d	3.6	Galactose moiety
3.77-3.80	m	Galactose moiety	
3.68-3.71	dd	9.6, 3.0	Galactose moiety

Table 2: ¹³C NMR Spectroscopic Data of **Peonidin 3-galactoside** (150 MHz, CD₃OD)

Chemical Shift (δ) ppm	Assignment
170.5	C-5
163.9	C-7
159.2	C-9
157.7	C-2
156.5	C-4'
149.4	C-3'
145.5	C-3
137.0	C-1'
128.7	C-6'
121.0	C-10
117.6	C-5'
115.3	C-2'
113.5	C-4
104.4	C-1"
103.4	C-8
95.3	C-6
77.8	Galactose moiety
75.0	Galactose moiety
72.2	Galactose moiety
70.1	Galactose moiety
62.4	Galactose moiety
56.9	3'-OCH ₃

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of **Peonidin 3-galactoside**.

Table 3: Mass Spectrometry Data for **Peonidin 3-galactoside**

Technique	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Ionization Mode
LC-ESI-QTOF	463.1240 [M] ⁺	301.0718, 286.0499, 258.0557, 201.0575	Positive
LC-ESI-QTOF	461.1084 [M-2H] ⁻	298.0497, 283.0263, 299.0579, 255.0311	Negative

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the characteristic absorption of light by the conjugated system of the anthocyanin. The maximum absorption wavelength (λ_{max}) for 3-O-glycosylated anthocyanins like **Peonidin 3-galactoside** is typically observed in the range of 505-520 nm.[\[1\]](#)

Table 4: UV-Vis Spectroscopic Data of **Peonidin 3-galactoside**

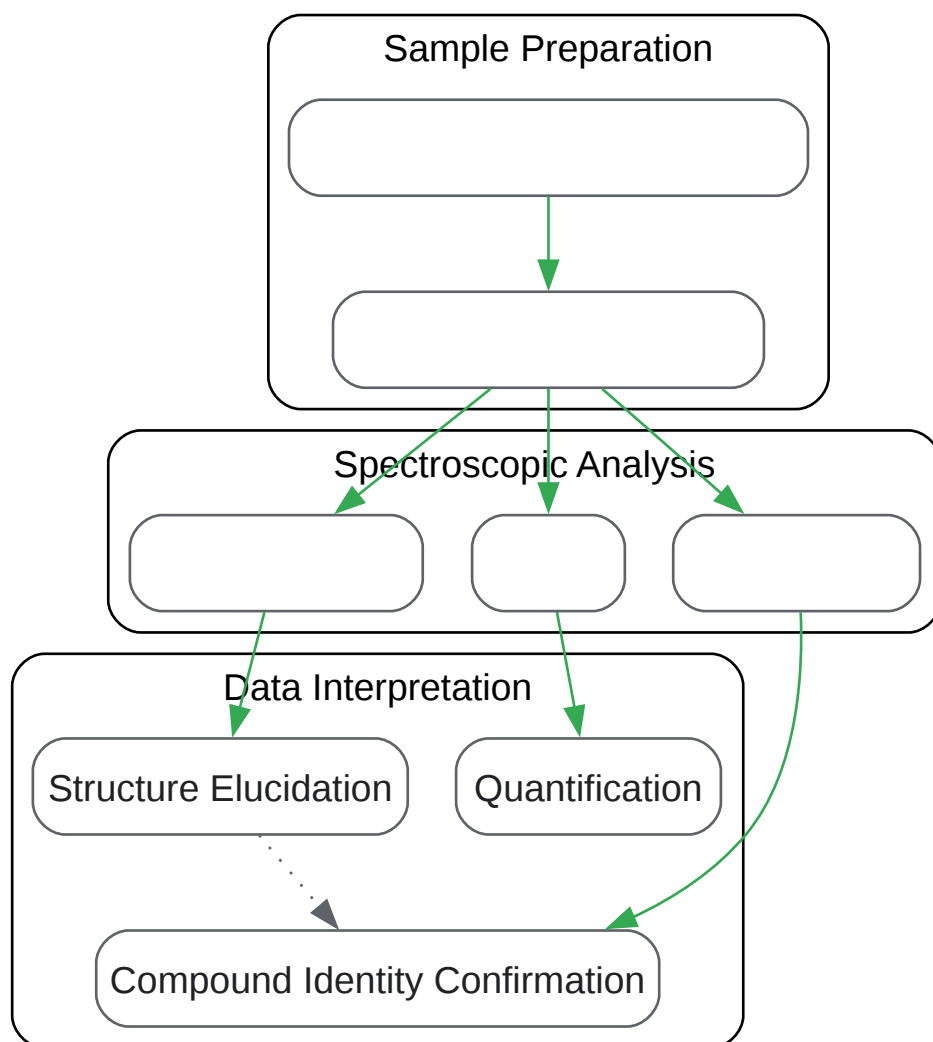
Solvent System	λ_{max} (nm)
Acidified Methanol	~520

Experimental Protocols & Workflows

The following sections detail the methodologies for obtaining the spectroscopic data presented above and include visual workflows.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of **Peonidin 3-galactoside** is outlined below.



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Spectroscopic analysis workflow for **Peonidin 3-galactoside**.

Detailed Experimental Protocols

2.2.1 Sample Preparation: Extraction and Purification

- **Extraction:** Plant material is ground and extracted with an acidified solvent, typically methanol or ethanol with a small percentage of hydrochloric or formic acid, to ensure the stability of the anthocyanin flavylium cation.
- **Purification:** The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate **Peonidin 3-**

galactoside.

2.2.2 NMR Spectroscopy

- **Sample Preparation:** A purified sample of **Peonidin 3-galactoside** (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz).
- **Data Acquisition:** Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra for complete structural assignment.

2.2.3 Mass Spectrometry

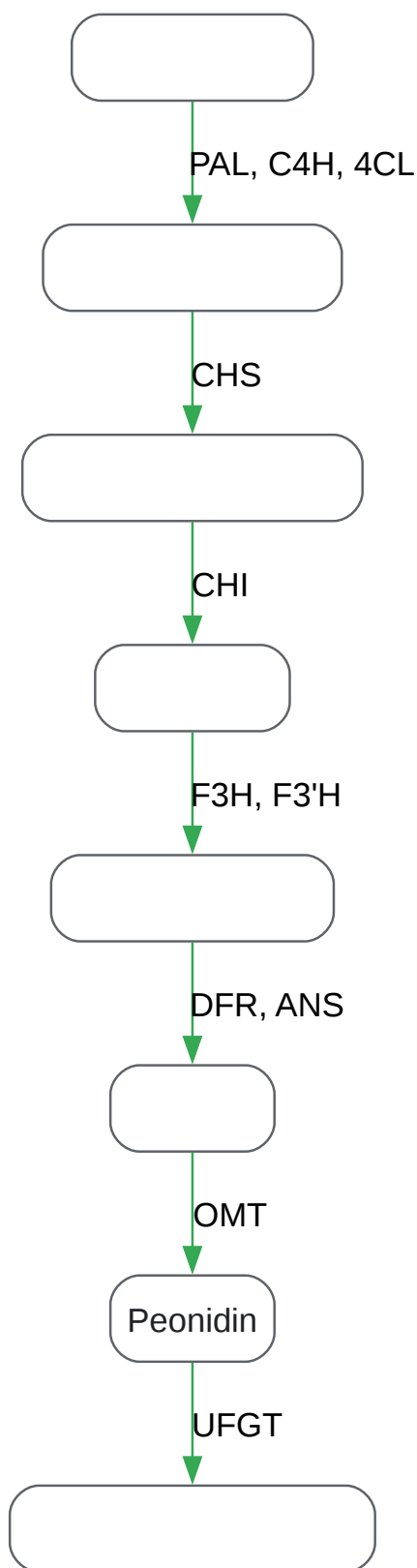
- **Instrumentation:** Analysis is performed using a liquid chromatography system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
- **Chromatography:** The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acidified water and an organic solvent like acetonitrile or methanol.
- **Mass Analysis:** Mass spectra are acquired in both positive and negative electrospray ionization (ESI) modes to determine the molecular ion and fragmentation patterns.

2.2.4 UV-Vis Spectroscopy

- **Sample Preparation:** A solution of known concentration of **Peonidin 3-galactoside** is prepared in an appropriate solvent, often acidified methanol.
- **Instrumentation:** A UV-Vis spectrophotometer is used to scan the absorbance of the sample over a wavelength range of 200-800 nm.
- **Data Acquisition:** The wavelength of maximum absorbance (λ_{max}) in the visible region is recorded. For quantitative analysis, the pH differential method can be employed, measuring absorbance at both pH 1.0 and 4.5.[\[2\]](#)

Biosynthesis and Signaling Pathway

Peonidin 3-galactoside is synthesized in plants via the flavonoid biosynthesis pathway. While specific signaling pathways for **Peonidin 3-galactoside** are still under investigation, it is known that the closely related Peonidin 3-glucoside is involved in processes like osteoblast differentiation and the suppression of inflammatory responses through the NLRP3 inflammasome pathway.[3][4]



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Generalized anthocyanin biosynthesis pathway leading to **Peonidin 3-galactoside**.

This guide provides a foundational understanding of the spectroscopic properties of **Peonidin 3-galactoside**. The detailed data and protocols can serve as a valuable resource for its identification, quantification, and further investigation into its biological activities.

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